molecular formula C19H20IN3S B2958875 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea CAS No. 847389-86-0

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

Cat. No. B2958875
CAS RN: 847389-86-0
M. Wt: 449.35
InChI Key: XINLIISQBQPVSH-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, also known as DITU, is a compound that has been extensively studied for its medicinal properties. It is a thiourea derivative that has shown promising results in various scientific research applications.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Thiourea Derivatives : Thiourea derivatives, including structures similar to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea, have been synthesized and characterized for their potential in various applications. The study by Kobayashi et al. (2013) describes a convenient procedure for synthesizing 2,N,N-trisubstituted 1H-indole-1-carbothioamides, demonstrating the versatility of thiourea compounds in organic synthesis (Kobayashi, Yamane, & Fukamachi, 2013).

  • Chemical Reactivities and Interaction Studies : The reactivities of thiourea derivatives have been explored in the context of environmental pollutants and solvent interactions. Phukan and Baruah (2016) investigated the reactivities of thiourea derivatives with various ions and solvents, providing insights into their potential environmental applications (Phukan & Baruah, 2016).

Biological and Pharmacological Applications

  • Antiproliferative Activity : Research has been conducted on thiourea derivatives for their antiproliferative properties against cancer cell lines. Ghorab et al. (2013) synthesized and tested novel thiophene and thienopyrimidine derivatives, including thiourea structures, for their activity against breast and colon cancer cell lines. Some compounds exhibited significant activity, highlighting the potential of thiourea derivatives in cancer research (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

  • Improved Drug Formulations : Uckun et al. (2007) described the development of a novel formulation for N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea (HI-443), an anti-HIV agent. The formulation significantly improved the oral bioavailability of the compound, underscoring the importance of thiourea derivatives in enhancing drug delivery systems (Uckun, Erbeck, Tibbies, Qazi, & Venkatachalam, 2007).

Material Science Applications

  • Dye-Sensitized Solar Cells (DSSCs) : The application of thiourea derivatives in material science, particularly in the field of renewable energy, has been explored. Wu et al. (2009) investigated carboxylated cyanine dyes, which share structural similarities with thiourea derivatives, for their use in DSSCs. Co-sensitization with these dyes led to improved photoelectric conversion efficiency, indicating the potential of thiourea derivatives in solar energy applications (Wu, Meng, Li, Teng, & Hua, 2009).

properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-iodophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3S/c1-12-3-8-18-17(11-12)16(13(2)22-18)9-10-21-19(24)23-15-6-4-14(20)5-7-15/h3-8,11,22H,9-10H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINLIISQBQPVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNC(=S)NC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(4-iodophenyl)thiourea

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